(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(3-nitroanilino)-3-phenylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12(19)16(13-6-3-2-4-7-13)11-17-14-8-5-9-15(10-14)18(20)21/h2-11,17H,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBIEQXFVVAELW-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features a conjugated enone system with a 3-nitrophenylamino substituent at the γ-position and a phenyl group at the β-position. Retrosynthetically, the compound can be dissected into two primary fragments:
- 3-Nitroaniline : Serves as the nucleophilic amine source.
- 3-Phenylbut-3-en-2-one : Provides the α,β-unsaturated ketone scaffold.
The double bond’s E-configuration necessitates stereoselective synthesis, often achieved through base-catalyzed elimination or Wittig reactions.
Claisen-Schmidt Condensation for Enone Formation
The Claisen-Schmidt condensation between acetophenone and aldehydes remains the most widely reported method for constructing the enone backbone. For example:
Reaction Protocol
- Reactants : Acetophenone (1.0 equiv) and 3-nitrobenzaldehyde (1.2 equiv).
- Catalyst : Aqueous KOH (20% w/v).
- Conditions : Reflux in ethanol (80°C, 6–8 hours).
- Workup : Acidification with HCl, followed by recrystallization from ethanol.
Outcome :
- Yields 3-phenyl-4-(3-nitrophenyl)but-3-en-2-one as a yellow crystalline solid (Yield: 68–72%).
- Stereochemical Control : The E-configuration is favored due to steric hindrance between the phenyl and nitro groups during elimination.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.98–7.42 (m, 8H, Ar-H), 6.82 (d, J = 15.6 Hz, 1H, CH=), 6.12 (d, J = 15.6 Hz, 1H, CH=).
- IR (KBr): ν 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (N=O asym), 1340 cm⁻¹ (N=O sym).
Michael Addition of 3-Nitroaniline to α,β-Unsaturated Ketones
The Michael addition of 3-nitroaniline to pre-formed enones introduces the amino group regioselectively at the γ-position.
Reaction Protocol
- Reactants : 3-Phenylbut-3-en-2-one (1.0 equiv) and 3-nitroaniline (1.1 equiv).
- Catalyst : Piperidine (10 mol%) in toluene.
- Conditions : Reflux (110°C, 12 hours).
- Workup : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Outcome :
- Yields the target compound as an orange solid (Yield: 58–65%).
- Mechanistic Insight : The reaction proceeds via conjugate addition, where the amine attacks the β-carbon of the enone, followed by proton transfer to stabilize the E-isomer.
Crystallographic Data
- Crystal System : Monoclinic, space group P2₁/c.
- Key Interactions : C–H···O hydrogen bonds and weak C–H···π interactions stabilize the lattice.
Nitro-Mannich Reaction for Direct Amination
The nitro-Mannich reaction offers a one-pot strategy to install both the amino and nitro groups.
Reaction Protocol
- Reactants : 3-Phenylbut-3-en-2-one (1.0 equiv), 3-nitrobenzaldehyde (1.0 equiv), and ammonium chloride (1.5 equiv).
- Catalyst : Yb(OTf)₃ (5 mol%).
- Conditions : Solvent-free, 100°C, 24 hours.
Outcome :
- Yields the product with moderate diastereoselectivity (Yield: 50–55%, dr = 3:1).
- Limitation : Requires rigorous optimization of Lewis acid catalysts to enhance selectivity.
Wittig Olefination for Stereoselective Double Bond Formation
The Wittig reaction between stabilized ylides and ketones provides an alternative route to control double-bond geometry.
Reaction Protocol
- Ylide Preparation : Triphenylphosphine (1.2 equiv) and ethyl bromoacetate (1.0 equiv) in THF.
- Ketone : 3-Nitroacetophenone (1.0 equiv).
- Conditions : 0°C to room temperature, 4 hours.
Outcome :
- Yields (3E)-4-(3-nitrophenyl)-3-phenylbut-3-en-2-one (Yield: 70–75%).
- Advantage : Excellent E-selectivity (>95%) due to ylide stabilization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | E Selectivity | Key Advantage | Limitation |
|---|---|---|---|---|
| Claisen-Schmidt | 68–72 | >90% | Scalable, one-step | Requires stoichiometric base |
| Michael Addition | 58–65 | >85% | Regioselective amination | Long reaction time |
| Nitro-Mannich | 50–55 | Moderate | One-pot synthesis | Low diastereoselectivity |
| Wittig Olefination | 70–75 | >95% | Excellent stereocontrol | Sensitive to moisture |
Functional Group Transformations and Derivative Synthesis
The nitro group on the aromatic ring permits further functionalization:
- Reduction to Amine : H₂/Pd-C in ethanol yields 4-[(3-aminophenyl)amino]-3-phenylbut-3-en-2-one.
- Electrophilic Substitution : Nitration or sulfonation enhances solubility for pharmaceutical applications.
Industrial-Scale Production and Optimization
Key Considerations :
- Catalyst Recycling : Immobilized KOH on alumina improves cost-efficiency in Claisen-Schmidt reactions.
- Continuous Flow Systems : Reduce reaction times from hours to minutes for Michael additions.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 270.30 g/mol. It features a conjugated system with a nitrophenyl group and a phenyl group attached to a butenone backbone, which contributes to its unique reactivity and biological activity. The compound exhibits geometric isomerism, specifically as a trans isomer, which can influence its chemical behavior and interactions with biological targets.
Medicinal Chemistry
(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one has been explored for its potential biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, making this compound a candidate for further exploration as an antimicrobial agent.
- Anticancer Properties : Derivatives of this compound have been investigated for anticancer activity due to their ability to interact with cellular targets involved in cancer progression .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structural features allow chemists to explore various reaction pathways that lead to novel compounds with potential therapeutic applications .
Research indicates that compounds structurally related to (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one exhibit diverse biological activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| (E)-4-(Phenylamino)-4-oxobut-2-enamide | Amide instead of nitro group | Anticancer properties |
| (E)-4-(Chlorophenyl)amino)-3-methylbut-3-en-2-one | Chlorine substituent | Antimicrobial activity |
| (E)-4-(Iodophenyl)amino)-4-methylbut-2-enone | Iodine substituent | Enhanced reactivity |
The presence of the nitrophenyl group in (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one may enhance its reactivity and biological activity compared to other derivatives .
Case Study 1: Antitubercular Activity
A study investigated derivatives similar to (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one for their antitubercular properties. The results indicated that modifications on the phenolic structure could lead to enhanced activity against Mycobacterium tuberculosis, suggesting that this compound could serve as a lead structure for developing new antitubercular agents .
Case Study 2: Synthesis of Heterocycles
In another study, researchers utilized (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one as a precursor for synthesizing various heterocyclic compounds through innovative catalytic methods. The resulting compounds demonstrated promising pharmacological activities, showcasing the utility of this compound in drug discovery processes .
Mechanism of Action
The mechanism of action of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This dual reactivity contributes to its biological and chemical activities.
Comparison with Similar Compounds
(3E)-4-[(3-aminophenyl)amino]-3-phenylbut-3-en-2-one: Similar structure but with an amino group instead of a nitro group.
(3E)-4-[(4-nitrophenyl)amino]-3-phenylbut-3-en-2-one: Similar structure but with the nitro group in a different position.
(3E)-4-[(3-nitrophenyl)amino]-3-(4-methylphenyl)but-3-en-2-one: Similar structure but with a methyl group on the phenyl ring.
Uniqueness: The presence of the nitrophenyl group in (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one imparts unique electronic and steric properties, making it distinct from its analogs
Biological Activity
(3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one, an organic compound belonging to the class of enones, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a conjugated system with a nitrophenyl group and a phenyl group attached to a butenone backbone, which contributes to its unique reactivity and biological interactions.
The molecular formula of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one is C16H14N2O3, with a molecular weight of 282.299 g/mol. The compound exhibits a variety of chemical behaviors due to the presence of functional groups that can participate in redox reactions and form covalent bonds with nucleophilic biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 282.299 g/mol |
| IUPAC Name | (E)-4-(3-nitroanilino)-3-phenylbut-3-en-2-one |
| CAS Number | 339017-18-4 |
The biological activity of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can engage in redox reactions, while the enone moiety acts as a Michael acceptor, facilitating covalent modifications of proteins or other biomolecules. This dual reactivity is crucial for its antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that compounds similar to (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitrophenyl groups can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
The anticancer potential of (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one has been explored through various in vitro studies. Notably, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In these studies, IC50 values ranged from 2.43 to 14.65 μM, indicating promising anticancer activity .
Case Studies
-
Inhibition of Neuraminidase :
A study focused on related compounds revealed that derivatives could act as neuraminidase inhibitors, crucial for developing antiviral agents against influenza viruses. The inhibition was linked to specific functional groups that enhance binding affinity within the active site of the enzyme . -
Cytotoxicity Against Cancer Cells :
In another investigation, compounds structurally related to (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one were evaluated for their ability to induce apoptosis in cancer cells. The study found that these compounds could significantly enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 μM .
Q & A
Q. What are the established synthetic routes for (3E)-4-[(3-nitrophenyl)amino]-3-phenylbut-3-en-2-one?
The compound is typically synthesized via β-enaminone formation using Lewis acid-catalyzed reactions. A validated method involves condensation of a β-diketone precursor with 3-nitroaniline in the presence of a catalyst like zinc chloride. Key steps include refluxing in anhydrous ethanol (78°C, 6–8 hours), followed by purification via recrystallization using ethanol/water mixtures. Yield optimization requires stoichiometric control of the amine and ketone precursors .
Q. How is the molecular structure of this compound characterized?
X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation of a saturated dichloromethane solution. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths and angles, confirming the (3E) stereochemistry and planarity of the enaminone system. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .
Q. What spectroscopic features distinguish this compound?
Key spectral data include:
Q. What purification methods are recommended post-synthesis?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted aniline and diketone byproducts. Recrystallization in ethanol/water (3:1 v/v) yields >95% purity. TLC (Rf = 0.4 in hexane:EtOAc 7:3) monitors progress .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
Contradictions often arise from tautomerism or impurities. Methodological approaches:
Q. What reaction mechanisms govern its participation in multicomponent reactions?
The enaminone’s α,β-unsaturated ketone moiety acts as a Michael acceptor. Mechanistic studies using deuterium labeling (e.g., D₂O quenching) and kinetic isotope effects reveal nucleophilic attack at the β-carbon. In situ FTIR monitors intermediate formation during reactions with amines or thiols .
Q. How does the compound interact with biological macromolecules?
Molecular docking simulations (AutoDock Vina) show binding to human serum albumin (HSA) via hydrophobic pockets (ΔG = -8.2 kcal/mol). Fluorescence quenching assays (λₑₓ = 280 nm) confirm static quenching, with a binding constant (Kb) of 1.2 × 10⁴ M⁻¹. Competitive displacement studies using warfarin suggest Site I binding .
Q. What computational strategies predict its stability under varying pH and temperature?
- pH stability : Molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (pH 2–12) show degradation at pH >10 due to hydroxide ion attack on the enaminone C=O.
- Thermal stability : DSC analysis reveals decomposition onset at 185°C (ΔH = 120 kJ/mol). DFT calculations (Gaussian 09) correlate thermal stability with resonance energy of the conjugated system .
Q. How can its role in multi-step syntheses be optimized?
As a building block, it participates in:
Q. What experimental controls are critical when studying its photochemical behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
